Pentafluoroacetone
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
431-71-0 |
|---|---|
Molecular Formula |
C3HF5O |
Molecular Weight |
148.03 g/mol |
IUPAC Name |
1,1,1,3,3-pentafluoropropan-2-one |
InChI |
InChI=1S/C3HF5O/c4-2(5)1(9)3(6,7)8/h2H |
InChI Key |
WQAWXRFLNDAOON-UHFFFAOYSA-N |
SMILES |
C(C(=O)C(F)(F)F)(F)F |
Canonical SMILES |
C(C(=O)C(F)(F)F)(F)F |
Other CAS No. |
431-71-0 |
Origin of Product |
United States |
Synthesis and Advanced Synthetic Methodologies of Pentafluoroacetone
Early Explorations in Pentafluoroacetone Synthesis
The initial preparations of this compound were characterized by challenging reaction conditions and modest outputs. These foundational methods, while not always efficient, paved the way for future refinements.
Reaction of Ethyl Pentafluoroacetoacetate with Concentrated Acid
The first synthesis of this compound was reported by McBee and his colleagues. cdnsciencepub.com This pioneering method involved the ketone decomposition of ethyl pentafluoroacetoacetate through the action of concentrated acid. cdnsciencepub.comscribd.com While this approach successfully produced the target compound, it was notable for its low yield, with some reports indicating a yield of approximately 35%. scribd.com The initial boiling point was reported as 2-3°C. cdnsciencepub.com
Synthesis via Difluoroacetyl Chloride and Trifluoromethylmagnesium Iodide Pathways
An alternative early synthetic route involved a Grignard reaction. scribd.com This pathway utilized the reaction of difluoroacetyl chloride with trifluoromethylmagnesium iodide. cdnsciencepub.comscribd.com This method demonstrated a marked improvement in efficiency over the acid-catalyzed decomposition, affording this compound in a reported 59% yield. cdnsciencepub.comscribd.com The boiling point of the product from this synthesis was recorded at 4°C. cdnsciencepub.com
Development of Optimized and High-Yield Synthesis Protocols
Subsequent research focused on overcoming the limitations of early methods, leading to the development of a more convenient and significantly higher-yielding process.
Reduction of Chlorothis compound with Triethyl Phosphite (B83602)
A major advancement in the synthesis of this compound was the development of a method involving the reduction of chlorothis compound. cdnsciencepub.com This protocol employs triethyl phosphite to facilitate the reduction, a reaction sometimes referred to as the Perkow reaction followed by hydrolysis. scribd.com This optimized route proved to be highly efficient, providing a convenient pathway to this compound with a substantial yield of 85%. cdnsciencepub.comscribd.com This improved method also led to a correction of the compound's boiling point to 12.5-13.5°C. cdnsciencepub.com
| Synthesis Method | Starting Materials | Reported Yield |
| Reaction with Concentrated Acid | Ethyl pentafluoroacetoacetate, Concentrated Acid | ~35% scribd.com |
| Grignard Reaction Pathway | Difluoroacetyl Chloride, Trifluoromethylmagnesium Iodide | 59% cdnsciencepub.comscribd.com |
| Reduction with Triethyl Phosphite | Chlorothis compound, Triethyl phosphite | 85% cdnsciencepub.comscribd.com |
Chromatographic Purity Assessment in Synthesis Development
The validation of synthetic protocols and the characterization of the final product rely heavily on robust analytical techniques. In the development of high-yield methods for this compound, gas chromatography played a crucial role. cdnsciencepub.com This technique is essential for determining the purity of the synthesized compound, ensuring that it is free from starting materials, solvents, and byproducts. For instance, the high-yield synthesis involving triethyl phosphite was shown to produce this compound with a purity greater than 99.5%, as determined by gas chromatography. cdnsciencepub.com Chromatographic analysis is fundamental in confirming the efficacy of a synthetic route and guaranteeing the quality of the final product, which was critical in establishing the corrected, accurate boiling point of the compound. cdnsciencepub.com
Keto Enol Tautomerism and Conformational Dynamics of Pentafluoroacetone
Synthesis and Isolation of the Stable Enol Form: 1,1,3,3,3-Pentafluoropropenol-2
The enol form of pentafluoroacetone, 1,1,3,3,3-pentafluoropropen-2-ol, has been successfully synthesized and, notably, isolated as a stable entity. This stability is in sharp contrast to the typically transient nature of enols derived from simple, non-fluorinated ketones. The synthesis of such highly fluorinated keto-enol systems has been a subject of interest, with various methods being developed by researchers. researchgate.net While specific synthetic pathways for 1,1,3,3,3-pentafluoropropen-2-ol are detailed in specialized literature, the general approach often involves the controlled hydrolysis of a suitable precursor or the isomerization of the keto form under specific conditions. researchgate.netresearchgate.net The ability to isolate and handle the enol form allows for direct experimental investigation of its properties and its equilibrium with the keto tautomer.
Thermodynamic Stability and Kinetic Interconversion Barriers of the Keto-Enol System
The equilibrium between a ketone and its enol tautomer is governed by their relative thermodynamic stabilities and the kinetic barrier to their interconversion. mdpi.comlibretexts.org In the case of this compound, the presence of five fluorine atoms significantly impacts both of these factors.
Thermodynamic Stability: The equilibrium between the keto and enol forms of acetylacetone (B45752) and its fluorinated derivatives, including hexafluoroacetylacetone (B74370) which is structurally related to this compound, has been studied to determine thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) for the keto-enol equilibrium. rsc.orgrsc.org Perfluorination has been shown to shift the equilibrium towards the enol tautomer. nih.gov This shift is attributed to the destabilization of the ketone form by the electron-withdrawing fluorine atoms. researchgate.netnih.gov
Kinetic Interconversion Barriers: The barrier to interconversion between the keto and enol forms can be substantial. mdpi.com For some fluorinated keto-enol systems, this barrier is high enough to allow for the separation and independent study of the individual tautomers. researchgate.net Computational studies on related systems suggest that the direct tautomerization via hydrogen atom shuttling has a very high activation energy. researchgate.net The presence of catalysts or solvent molecules can significantly lower this barrier. mdpi.comresearchgate.net
Below is a table summarizing the general thermodynamic trends observed in fluorinated keto-enol systems.
| Feature | Observation in Fluorinated Systems | Reference |
| Equilibrium Position | Shifts towards the enol form upon fluorination. | nih.gov |
| Ketone Stability | Destabilized by electron-withdrawing fluorine atoms. | researchgate.netnih.gov |
| Interconversion Barrier | Can be high, allowing for tautomer isolation. | researchgate.net |
Influence of Fluorine Substitution on Keto-Enol Equilibrium and Stability
The substitution of hydrogen with fluorine has a dramatic effect on the position of the keto-enol equilibrium. In non-fluorinated systems, the keto form is generally more stable. However, with increasing fluorination, the stability of the enol form is enhanced relative to the ketone. researchgate.netnih.gov This phenomenon, often referred to as the "fluoro effect," is particularly pronounced in cyclic systems but is also significant in acyclic compounds like this compound. nih.gov The shift in equilibrium is so substantial in some perfluorinated systems that the ketone form may be undetectable under equilibrium conditions. researchgate.net
Computational Evidence for Ketone Destabilization by Fluorine
Computational studies using ab initio quantum mechanical calculations have provided strong evidence that the increased stability of the enol in fluorinated systems is primarily due to the destabilization of the ketone tautomer, rather than a significant stabilization of the enol itself. researchgate.netnih.gov Isodesmic equations, which are theoretical reactions where the number and type of bonds are conserved, show that fluorine substitution destabilizes ketones. nih.gov For acyclic perfluorinated ketones, this destabilization energy can be significant, in the range of 27 to 29 kcal/mol. nih.gov The electron-withdrawing nature of the C-F bonds adjacent to the carbonyl group is the principal cause of this destabilization. nih.gov
Mechanistic Studies of Tautomeric Interconversion in Solution and Gas Phase
The mechanism of tautomeric interconversion between the keto and enol forms can proceed through different pathways depending on the conditions.
Gas Phase: In the gas phase, the direct uncatalyzed interconversion involves a high-energy transition state, making it a slow process. mdpi.comresearchgate.net
Solution: In solution, the interconversion is often facilitated by solvent molecules or catalysts. mdpi.comresearchgate.net
Solvent-Assisted Mechanisms: Solvents, particularly those capable of hydrogen bonding, can act as a bridge for proton transfer, lowering the activation energy for tautomerization. researchgate.net The equilibrium can be solvent-dependent. mdpi.com For instance, in Lewis basic solvents like acetonitrile, ether, and tetrahydrofuran, the enol form of some fluorinated systems is the only detectable species at equilibrium due to its strength as a hydrogen bond donor. researchgate.net
Catalysis: Both acids and bases can catalyze the enolization or ketonization process. researchgate.net However, in some highly fluorinated systems, the tautomers can be surprisingly stable towards acids and may decompose in the presence of bases. researchgate.net
The study of these mechanisms often involves spectroscopic techniques like NMR to monitor the concentrations of the keto and enol forms over time and under various conditions. researchgate.netdovepress.com
| Condition | Interconversion Mechanism | Key Characteristics | Reference |
| Gas Phase (Uncatalyzed) | Direct proton transfer | High activation energy barrier. | mdpi.comresearchgate.net |
| Solution (Aprotic) | Can be slow without a catalyst. | --- | southampton.ac.uk |
| Solution (Protic/Basic) | Solvent- or catalyst-assisted proton transfer | Lower activation energy; equilibrium can be solvent-dependent. | researchgate.netmdpi.comresearchgate.net |
Reaction Chemistry and Mechanistic Investigations of Pentafluoroacetone
Photochemical Decomposition and Radical Chemistry
The absorption of energy from light can induce the cleavage of chemical bonds in pentafluoroacetone, leading to decomposition through complex radical-based mechanisms.
Gas-Phase Photolysis: Product Identification and Mechanistic Pathways
The gas-phase photolysis of this compound, primarily conducted in the 3130 Å region using a high-pressure mercury arc, results in its decomposition into several smaller molecules. cdnsciencepub.com The process is initiated by the absorption of a photon (hν), which breaks the ketone into trifluoromethyl (•CF₃) and difluoroacetyl (•COCHF₂) radicals, though the primary cleavage is to carbon monoxide and the corresponding alkyl radicals. cdnsciencepub.com
Primary Photochemical Step: CHF₂COCF₃ + hν → •CHF₂ + •CF₃ + CO cdnsciencepub.com
The initial radical products, trifluoromethyl (•CF₃) and difluoromethyl (•CHF₂), then undergo a series of combination and disproportionation reactions to form a range of stable fluorocarbon products. cdnsciencepub.com The identified products from these secondary reactions are detailed in the table below. cdnsciencepub.com
| Product Formula | Chemical Name |
| CO | Carbon Monoxide |
| CF₃H | Fluoroform |
| CHF₂₂ | 1,1,2,2-Tetrafluoroethane |
| C₂F₅H | Pentafluoroethane |
| C₂F₆ | Hexafluoroethane (B1207929) |
| C₃F₈ | Octafluoropropane |
This table lists the final products identified during the gas-phase photolysis of this compound. cdnsciencepub.com
The formation of these products can be explained by the following mechanistic pathways:
Recombination Reactions:
2 •CF₃ → C₂F₆ cdnsciencepub.com
•CF₃ + •CHF₂ → C₂F₅H cdnsciencepub.com
2 •CHF₂ → C₂F₄H₂ cdnsciencepub.com
Disproportionation Reactions:
2 •CHF₂ → CF₂H₂ + :CF₂ cdnsciencepub.com
•CF₃ + •CHF₂ → CF₃H + :CF₂ cdnsciencepub.com
Further Radical Reactions:
The formation of octafluoropropane (C₃F₈) is presumed to occur from subsequent radical attack on the products. cdnsciencepub.com
Fluoromethanes can also arise from radicals attacking a parent ketone molecule. cdnsciencepub.com
Infrared Laser-Induced Decomposition and Product Array Analysis
The decomposition of this compound can also be induced by high-power infrared radiation from a TEA-CO₂ laser. cdnsciencepub.com This multiphoton decomposition is shown to proceed via a free-radical mechanism, similar to UV photolysis, generating high concentrations of trifluoromethyl and difluoromethyl radicals. cdnsciencepub.com
Experiments using a focused laser beam induced decomposition, and the resulting products were identified by gas-liquid chromatography. cdnsciencepub.com The array of products confirms the radical-based pathway. cdnsciencepub.com
| Product Formula | Chemical Name |
| C₂F₆ | Hexafluoroethane |
| C₂F₄ | Tetrafluoroethylene |
| CF₃H | Fluoroform |
| C₂F₅H | Pentafluoroethane |
| C₂F₃H | Trifluoroethylene |
| C₃F₈ | Octafluoropropane |
This table shows the products detected from the infrared laser-induced decomposition of this compound. cdnsciencepub.com
The presence of radical scavengers was used to probe the mechanism. When oxygen was added, the sole product was carbonyl fluoride (B91410) (CF₂O), indicating that vibrationally hot this compound molecules are burned in the presence of oxygen. cdnsciencepub.com However, the addition of nitric oxide (NO), another radical scavenger, produced no change in the product distribution or formation rates, which is attributed to the high concentrations of free radicals and low pressures used in the experiments. cdnsciencepub.com
Formation of Vibrationally Excited Molecules via Radical Combination
The recombination of free radicals, such as those formed during the photolysis of this compound (•CF₃ and •CHF₂), is a highly exothermic process. This energy release can result in the formation of product molecules in a highly vibrationally excited state. researchgate.net For instance, the combination of two trifluoromethyl radicals to form hexafluoroethane is a key step.
•CF₃ + •CF₃ → C₂F₆*
The asterisk (*) denotes a vibrationally excited molecule. These "hot" molecules possess internal energy significantly above the thermal average for the system's temperature. cdnsciencepub.com This excess vibrational energy can influence subsequent chemical behavior. If not dissipated through collisions with other molecules (collisional deactivation), the vibrationally excited molecule may undergo unimolecular decomposition. researchgate.net In the context of this compound decomposition, experiments with oxygen as a scavenger revealed the formation of CF₂O, which suggests that "vibrationally hot this compound molecules" are involved in the reaction pathways. cdnsciencepub.com
Nucleophilic Addition Reactions
The electron-withdrawing nature of the fluorine atoms makes the carbonyl carbon of this compound highly electrophilic and susceptible to attack by nucleophiles. This reactivity is central to its derivatization and a key mechanism in its formation.
Reactions with Organometallic Reagents for Derivatization
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles widely used for forming new carbon-carbon bonds by adding to carbonyl compounds. organic-chemistry.orgpressbooks.publibretexts.orgwikipedia.org Due to the highly polarized C-Mg or C-Li bond, the organic group behaves as a carbanion (R⁻), which readily attacks the electrophilic carbonyl carbon of this compound. pressbooks.publibretexts.org
The general mechanism involves a two-step process:
Nucleophilic Addition: The nucleophilic alkyl or aryl group from the organometallic reagent attacks the carbonyl carbon, breaking the C=O π bond and forming a tetrahedral alkoxide intermediate. pressbooks.pubmasterorganicchemistry.com
Acidic Workup: The intermediate alkoxide is then protonated by the addition of a weak acid (e.g., H₃O⁺ or NH₄Cl) to yield the final alcohol product. masterorganicchemistry.combyjus.com
For this compound, this reaction would produce a tertiary alcohol with the addition of a new organic group.
Reaction Scheme: CHF₂COCF₃ + R-M → [CHF₂(CF₃)C(OM)R] --(H₃O⁺)--> CHF₂(CF₃)C(OH)R (where M = MgX or Li)
While Grignard and organolithium reagents are most common, other variants like Gilman reagents (lithium dialkylcuprates, R₂CuLi) can also be used. chemistrysteps.com Gilman reagents are generally less reactive and may offer different selectivity, for example, reacting with highly reactive acid chlorides while being unreactive toward ketones. chemistrysteps.com
Mechanisms of this compound Formation from Nucleophilic Attack on Fluorinated Alkenes
This compound can be formed through the nucleophilic attack on certain highly fluorinated alkenes. chalmers.seresearchgate.net Fluorinated alkenes, in contrast to their hydrocarbon counterparts, are typically electrophilic due to the electron-withdrawing effects of the fluorine atoms, making them susceptible to attack by nucleophiles. researchgate.net
A proposed mechanism for the formation of this compound involves the attack of a nucleophile, such as water or an alcohol, on a fluorinated alkene like hexafluoropropene. chalmers.se The nucleophile adds to the double bond, and subsequent rearrangement or reaction leads to the formation of the ketone. chalmers.seresearchgate.net One proposed pathway suggests that the nucleophile attacks the less electron-poor carbon, which ultimately leads to the formation of this compound. chalmers.se However, it is considered more likely that the attack occurs at the other end of the alkene, where the resulting carbanion can be better stabilized by resonance with the trifluoromethyl group. chalmers.se
Organophosphorus Chemistry
The reactivity of this compound extends to the realm of organophosphorus chemistry, where it participates in unique cycloaddition reactions. These reactions are of interest for the synthesis of novel phosphorus-containing heterocyclic compounds.
Research has shown that this compound undergoes reactions with certain iminophosphines to yield oxaphosphiranes. Specifically, the reaction of the iminophosphine (Me₃Si)₂NP=NSiMe₃ with this compound results in the formation of two isomeric oxaphosphiranes. guidechem.comcdnsciencepub.com This reaction proceeds via an addition mechanism. guidechem.comcdnsciencepub.com
A study comparing the reactivity of this compound with other fluorinated carbonyl compounds, such as trifluoromethylpyruvate, highlighted the formation of different ring systems. While this compound yielded the three-membered oxaphosphirane ring, trifluoromethylpyruvate led to both a three-membered and a five-membered ring system containing phosphorus. guidechem.comcdnsciencepub.com
| Reactant 1 | Reactant 2 | Product(s) | Isomer Ratio |
| (Me₃Si)₂NP=NSiMe₃ | This compound | Two Oxaphosphirane Isomers | 2:3 |
Other Significant Reaction Pathways
Beyond its interactions with organophosphorus compounds, this compound is involved in several other notable chemical transformations. These pathways include photochemically induced decompositions and reactions with various nucleophiles.
The gas-phase photolysis of this compound, when subjected to a high-pressure mercury arc, leads to its decomposition. cdnsciencepub.com This process is believed to proceed through a free-radical mechanism, initiated by the cleavage of the ketone into trifluoromethyl (CF₃) and difluoromethyl (CF₂H) radicals, along with carbon monoxide (CO). cdnsciencepub.comcdnsciencepub.com These highly reactive radical species can then combine or disproportionate to form a variety of fluorinated hydrocarbon products. cdnsciencepub.com
| Photolysis Condition | Initial Products | Subsequent Products |
| Gas Phase, High-Pressure Mercury Arc | CO, CF₂H•, CF₃• | CF₃H, C₂F₅H, C₂F₆, C₂F₄H₂, C₃F₈ |
Infrared laser-induced decomposition of this compound also proceeds via a free-radical mechanism, resulting in the formation of trifluoromethyl and difluoromethyl radicals. cdnsciencepub.com
Furthermore, this compound hydrate (B1144303) has been observed to undergo an addition reaction with methoxyamine. wisc.edu In the gas phase, this compound can also react with anions such as chloride (Cl⁻) and cyanide (CN⁻). nist.gov
The synthesis of this compound itself highlights some of its reaction chemistry. It can be prepared, albeit in low yield, from the reaction of ethyl pentafluoroacetoacetate with concentrated acid. cdnsciencepub.com Another synthetic route involves the reaction of difluoroacetyl chloride with trifluoromethylmagnesium iodide. cdnsciencepub.com
This compound also participates in nucleophilic fluoroalkylation and subsequent cyclization reactions, demonstrating its utility as a building block in the synthesis of more complex fluorinated molecules. d-nb.infobeilstein-journals.org
Spectroscopic Characterization and Structural Elucidation of Pentafluoroacetone and Its Derivatives
Vibrational Spectroscopy Applications
Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, probes the vibrational energy levels of molecules. The resulting spectra are unique molecular fingerprints, providing valuable information about functional groups and molecular structure.
Infrared (IR) Spectroscopic Analysis for Structural Confirmation
Infrared (IR) spectroscopy is a powerful tool for the structural confirmation of molecules by identifying their functional groups. libretexts.org Every molecule has a unique IR spectrum, often referred to as its fingerprint, which allows for its identification when compared to spectral databases. libretexts.org The technique is sensitive to the determination of functional groups because different groups absorb specific frequencies of IR radiation. libretexts.org
In the context of pentafluoroacetone, IR spectroscopy can confirm the presence of key structural features. For instance, the carbonyl (C=O) group in ketones typically exhibits a strong absorption band in the region of 1780-1650 cm⁻¹. The presence of fluorine atoms, being highly electronegative, influences the vibrational frequencies of adjacent bonds. This is evident in the study of fluorinated acetones where the interaction between chloride ions and the acetone (B3395972) molecules was investigated using IR spectroscopy. nist.gov
The analysis of vibrational spectra can be enhanced through computational methods. For example, in the study of chlorothis compound, density functional theory (DFT) calculations were used to complement the experimental vibrational spectra, aiding in the assignment of observed bands. This combination of experimental and theoretical approaches provides a robust method for structural confirmation.
A key aspect of IR analysis is the sample preparation and measurement technique. Techniques like Attenuated Total Reflectance (ATR) are particularly useful for analyzing difficult samples with minimal preparation. caltech.edu
Table 1: Characteristic Infrared Absorption Frequencies
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| C=O | Stretch | 1780 - 1650 |
| C-F | Stretch | 1400 - 1000 |
| C-H | Stretch | 3000 - 2850 |
| C-C-C | Skeletal Vibrations | Not specified |
Note: The exact frequencies can be influenced by the molecular environment and the presence of other functional groups.
Analysis of Infrared Absorption Spectra in Gas Phase
Gas-phase infrared spectroscopy provides highly detailed information about molecular structure and dynamics because molecules in the gas phase can rotate and vibrate freely. thermofisher.com This results in spectra with sharp, narrow absorption bands, which requires high-resolution instrumentation for proper analysis. thermofisher.com
Studies on the gas-phase IR spectra of fluorinated acetones, including this compound, have been conducted to understand their fundamental vibrational modes. nist.gov For example, the infrared laser-induced decomposition of this compound was studied by exciting C-C-C skeletal vibrations with a CO₂ laser. cdnsciencepub.com The low-intensity infrared absorption spectrum of this compound in the gas phase has been documented, providing a reference for its vibrational fingerprint. cdnsciencepub.com
The analysis of gas-phase IR spectra is not only qualitative but can also be quantitative. It allows for the determination of gas concentrations in complex mixtures, which is crucial for monitoring chemical reactions and atmospheric composition. mdpi.com Advanced techniques, such as those combining IR spectroscopy with artificial neural networks, are being developed for rapid quantitative analysis of trace gases. mdpi.com
Furthermore, gas-phase IR spectroscopy is instrumental in distinguishing between isomers. For instance, it has been demonstrated that the gas-phase Fourier-transform infrared spectra can unambiguously determine the configuration of double bonds in unsaturated compounds. nih.gov This capability is crucial for the structural elucidation of complex molecules and their derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure of organic compounds in solution. jchps.comresearchgate.net It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. jchps.comweebly.com
Structural Confirmation and Elucidation using NMR
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. rsc.org One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the number and types of protons and carbons in a molecule. jchps.com For this compound, ¹H NMR would show a signal for the single proton, and its coupling to the adjacent fluorine atoms would provide key structural information. The ¹³C NMR spectrum would reveal the three distinct carbon environments: the carbonyl carbon, the CF₃ carbon, and the CHF₂ carbon.
The process of structure elucidation often involves a combination of NMR data with other analytical techniques like mass spectrometry and infrared spectroscopy. researchgate.net Modern approaches even utilize machine learning algorithms to predict and rank possible structures based on experimental NMR spectra. rsc.org
Advanced NMR Studies of this compound Derivatives
Advanced NMR techniques are employed to study the more subtle structural and dynamic features of this compound derivatives. These methods can provide insights into stereochemistry, conformational preferences, and intermolecular interactions.
¹⁹F NMR spectroscopy is particularly valuable for studying fluorinated compounds. The chemical shifts and coupling constants in ¹⁹F NMR are highly sensitive to the electronic environment, making it a powerful probe for structural changes. nih.gov For example, in derivatives of this compound, ¹⁹F NMR can be used to monitor the effects of different substituents on the fluorine atoms of the trifluoromethyl and difluoromethyl groups. rsc.org Advanced ¹⁹F NMR studies, including techniques like Guest Exchange Saturation Transfer (GEST), have been used to investigate the encapsulation of fluorinated guests within larger host molecules, providing information on binding and exchange kinetics. rsc.org
Studies on derivatives of other fluorinated compounds, such as N-CHF₂ derivatives, have shown that diastereotopic fluorine atoms can give rise to distinct signals in the ¹⁹F NMR spectrum, a phenomenon known as anisochrony. mdpi.com This effect can provide valuable information about the stereochemistry of the molecule.
Furthermore, NMR can be used to study dynamic processes. For instance, variable temperature NMR experiments can be used to study conformational changes or other dynamic equilibria. The study of flavin derivatives has shown that the structure of the molecule can deviate from planarity depending on the substitution pattern, and NMR is a key technique to investigate these conformational properties. nih.gov
Mass Spectrometry (MS) Applications
Molecular Ion and Fragmentation Pattern Analysis
In electron ionization (EI) mass spectrometry, this compound (C₃HF₅O) is bombarded with high-energy electrons, causing one electron to be ejected from the molecule to form a positively charged molecular ion (M•+). savemyexams.com This molecular ion is energetically unstable and breaks apart into smaller, charged fragments and neutral radicals. Only the charged fragments are detected and plotted on a mass spectrum, which displays the mass-to-charge ratio (m/z) of each fragment versus its relative abundance. chemguide.co.uk
The mass spectrum of this compound shows a distinct molecular ion peak at an m/z of 148, corresponding to the molecular weight of the parent molecule (CF₃COCHF₂). The fragmentation pattern is characteristic of the molecule's structure, with the primary cleavage occurring at the C-C bonds adjacent to the carbonyl group. The most abundant fragment ion, known as the base peak, appears at m/z = 51. This peak corresponds to the difluoromethyl cation ([CHF₂]⁺). Another significant fragment is observed at m/z = 69, which is attributed to the trifluoromethyl cation ([CF₃]⁺). The formation of these stable cations is a dominant pathway in the fragmentation process. A 1966 study confirmed the structure of this compound using mass spectroscopy and reported the principal peaks observed in its spectrum. cdnsciencepub.com
Key fragments in the mass spectrum of this compound are detailed in the table below. cdnsciencepub.com
Table 1: Prominent Ions in the Electron Ionization Mass Spectrum of this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |
|---|---|---|
| 148 | 2.5 | [CF₃COCHF₂]⁺ (Molecular Ion) |
| 129 | 1.8 | [M-F]⁺ |
| 97 | 2.8 | [CF₃CO]⁺ |
| 79 | 1.9 | [M-CF₃]⁺ or [COCHF₂]⁺ |
| 69 | 36.6 | [CF₃]⁺ |
| 51 | 100.0 | [CHF₂]⁺ (Base Peak) |
This interactive table is based on data reported from early mass spectrometric analysis of this compound. cdnsciencepub.com
Application in Reaction Product Analysis
Mass spectrometry, often coupled with gas chromatography (GC-MS), is invaluable for identifying the products of chemical reactions involving this compound. For instance, in studies of the infrared laser-induced decomposition of this compound, the resulting products are first separated by gas chromatography. cdnsciencepub.com While many products can be identified by comparing their GC retention times to those of known standards, mass spectrometry is used to confirm the identity of unknown products or those for which standards are not available. cdnsciencepub.com
In one such study, a product peak from the GC was trapped and subjected to mass spectrometric analysis to definitively identify it as trifluoroethylene. cdnsciencepub.com The decomposition of this compound is shown to proceed via a free-radical mechanism, which generates high concentrations of trifluoromethyl and difluoromethyl radicals, leading to a variety of fluorinated hydrocarbon products. cdnsciencepub.com Similarly, the gas-phase photolysis of this compound yields products such as 1,1,3,3,3-pentafluoropropane (C₂F₅H), hexafluoroethane (B1207929) (C₂F₆), and trifluoromethane (B1200692) (CF₃H), which are separated by chromatography and identified by mass spectroscopy. cdnsciencepub.com
Chromatographic Techniques for Purity and Product Analysis
Chromatographic methods, particularly gas chromatography, are fundamental for assessing the purity of this compound and for separating and analyzing the complex mixtures that result from its reactions.
Gas Chromatography (GC) for Purity Assessment and Product Separation
Gas chromatography (GC) is a powerful technique used to separate and analyze volatile compounds. d-nb.infoontosight.ai It is ideally suited for assessing the purity of this compound and for analyzing the product distribution from its chemical reactions, such as decomposition or photolysis. cdnsciencepub.comcdnsciencepub.com In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Different compounds travel through the column at different rates depending on their physical properties, such as boiling point and polarity, leading to their separation. d-nb.info
The purity of a sample can be determined by analyzing the resulting chromatogram. The area of the peak corresponding to the target compound is compared to the total area of all peaks, with the purity expressed as a percentage. d-nb.info
In the analysis of this compound's decomposition products, GC is used to separate the resultant mixture of fluorocarbons. A study on its infrared laser-induced decomposition utilized a Porapak Q packed column to separate the various products. cdnsciencepub.com The identity of each separated compound is typically confirmed by comparing its retention time—the time it takes to travel through the column—with that of a known, authentic sample analyzed under the same conditions. cdnsciencepub.com
The table below lists the typical GC retention times for several products resulting from the decomposition of this compound on a Porapak Q column. cdnsciencepub.com
Table 2: Gas Chromatography Retention Times for this compound Decomposition Products
| Compound | Formula | Retention Time (minutes) |
|---|---|---|
| Hexafluoroethane | C₂F₆ | 3.0 |
| Tetrafluoroethylene | C₂F₄ | 3.8 |
| Trifluoromethane (Fluoroform) | CF₃H | 4.8 |
| Trifluoroethylene | C₂F₃H | 8.4 |
| Octafluoropropane | C₃F₈ | 13.0 |
This interactive table is based on data from the analysis of products from the infrared laser-induced decomposition of this compound, using a 6 ft Porapak Q column with Helium carrier gas at 90°C. cdnsciencepub.com
Theoretical and Computational Chemistry Studies of Pentafluoroacetone
Quantum Mechanical Calculations on Fluoroacetones
Computational studies on the series of fluoroacetones have systematically explored the effects of fluorine substitution on their chemical properties. cdnsciencepub.com These investigations often employ ab initio quantum mechanical methods to provide a fundamental understanding of molecular behavior. cdnsciencepub.combinarystarchem.ca
Ab initio methods, which derive from first principles without reliance on experimental parameters, have been central to the study of fluoroacetones. wikipedia.org A significant comparative study on fluoroacetones utilized several basis sets to model the molecules and their conjugate acids. cdnsciencepub.com Initial geometry optimizations for the series of fluoroacetones were performed at the Hartree-Fock level using the minimal STO-3G basis set. cdnsciencepub.com To improve the accuracy of the results, single-point energy calculations were then carried out with the larger split-valence 4-31G and 6-31G* basis sets. cdnsciencepub.com The 6-31G* basis set includes polarization functions, which allow for a more accurate description of the electron distribution in molecules with electronegative atoms like fluorine. cdnsciencepub.com For some of the molecules, including pentafluoroacetone, equilibrium structures were also obtained at the 4-31G level to ensure the reliability of the STO-3G geometries. cdnsciencepub.com
Electronic Structure and Reactivity Predictions
Quantum mechanical calculations allow for the prediction of key reactivity indicators, such as proton affinity and ionization potential, and provide a framework for understanding substituent effects.
Theoretical calculations have revealed a clear relationship between the proton affinity (PA) and the ionization potential (IP) of fluoroacetones. cdnsciencepub.com Proton affinity is defined as the negative of the enthalpy change for the gas-phase protonation of a molecule and is a measure of its gas-phase basicity. wikipedia.orgscm.com A strong correlation exists where the proton affinity decreases as the ionization potential increases across the series of fluoroacetones. cdnsciencepub.com This trend is attributed to the fact that both protonation and the ionization of a nonbonding electron occur at the carbonyl oxygen atom. cdnsciencepub.com
The substitution of hydrogen atoms with highly electronegative fluorine atoms withdraws electron density from the carbonyl oxygen, making it less attractive to protons (lower PA) and making it more difficult to remove a nonbonding electron (higher IP). cdnsciencepub.com Calculations show an inverse dependence of the proton affinity on the number of fluorine substituents. cdnsciencepub.com The best quantitative agreement between theoretical and experimental proton affinities was achieved at the 6-31G* level of theory. cdnsciencepub.com
| Compound | Calculated Proton Affinity (kcal/mol) at 6-31G* // STO-3G | Experimental Proton Affinity (kcal/mol) | Calculated Ionization Potential (eV) at 6-31G* // STO-3G | Experimental Ionization Potential (eV) |
|---|---|---|---|---|
| Acetone (B3395972) (CH₃COCH₃) | 204.1 | 196.7 | 10.99 | 9.71 |
| Fluoroacetone (CH₂FCOCH₃) | 195.8 | 190.6 | 11.31 | 10.19 |
| 1,1-Difluoroacetone (CHF₂COCH₃) | 187.9 | 184.2 | 11.60 | 10.58 |
| 1,1,1-Trifluoroacetone (CF₃COCH₃) | 179.9 | 178.5 | 11.90 | 11.10 |
| This compound (CF₃COCHF₂) | 171.0 | 172.5 | 12.26 | 11.65 |
| Hexafluoroacetone (CF₃COCF₃) | 164.2 | 166.5 | 12.55 | 11.90 |
Data sourced from Choi and Boyd (1985). cdnsciencepub.com
The substitution of hydrogen by fluorine has a pronounced effect on the gas-phase basicity of acetone. cdnsciencepub.com Ion cyclotron resonance studies revealed a very regular and additive decrease in proton affinity of approximately 6.1 ± 0.4 kcal/mol for each successive fluorine substituent. cdnsciencepub.com This regularity suggests that the substituent effect is almost purely inductive, stemming from the high electronegativity of fluorine, which withdraws electron density from the carbonyl group. cdnsciencepub.com This consistent trend contrasts with the more irregular changes in acidity and basicity often seen with multiple substitutions in other organic molecules. cdnsciencepub.com The additivity of these fluorine substituent effects in the gas-phase basicities of fluorinated acetones is well-reproduced by theoretical calculations using the STO-3G basis set. cdnsciencepub.com
Proton Affinity and Ionization Potential Correlations
Equilibrium Conformations and Energetic Landscapes
Ab initio calculations predict that only one type of equilibrium conformation is stable for the neutral fluoroacetones. cdnsciencepub.com In the case of protonated this compound (CF₃COHCHF₂⁺), the calculations indicate the presence of an intramolecular hydrogen bond. cdnsciencepub.com This bond forms between the carbonyl proton and a fluorine atom on an adjacent carbon, creating a pseudo-five-membered ring structure. cdnsciencepub.com Specifically for the conjugate acid of this compound, the conformation involves the carbonyl proton being directed toward the CHF₂ group rather than the CF₃ group. cdnsciencepub.com The formation of this internal hydrogen bond provides a stabilizing interaction of 2-3 kcal/mol in the protonated fluoroacetones. cdnsciencepub.com The calculations confirm that upon protonation, the conformation of the methyl group involved in the internal hydrogen bond changes to accommodate this interaction. cdnsciencepub.com
Pentafluoroacetone As a Building Block in Organic Synthesis
Precursor in the Synthesis of Fluorine-Containing Compounds
Pentafluoroacetone serves as a valuable starting material for a range of fluorinated compounds. The presence of the electron-withdrawing fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack and a key component in the construction of fluorinated analogues of important chemical structures.
Synthesis of Fluorinated Phthalide (B148349) Derivatives
Phthalides, or 1(3H)-isobenzofuranones, are a class of compounds found in various natural products and are recognized as important scaffolds in medicinal chemistry. The introduction of fluorine, particularly a trifluoromethyl group, into the phthalide structure can significantly alter its bioactivity.
A key method for the synthesis of 3-(trifluoromethyl)phthalide derivatives involves the use of this compound. In a notable synthesis, ortho-lithiation of phenyloxazolines, followed by a reaction with this compound, was employed to generate these fluorinated phthalides. This approach highlights the role of this compound as a source for the trifluoromethyl group and the adjacent carbon atom that forms the C3 position of the phthalide ring.
The general reaction scheme involves the generation of an ortho-lithiated aromatic species which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. A subsequent intramolecular cyclization and hydrolysis sequence yields the final fluorinated phthalide product.
| Reactant 1 | Reactant 2 | Key Product |
| ortho-lithiated phenyloxazoline | This compound | 3-(trifluoromethyl)phthalide derivative |
This synthetic strategy underscores the utility of this compound in constructing complex, fluorinated heterocyclic systems from relatively simple aromatic precursors.
Formation of Fluorinated Thiocarbonyl Compounds and Related Derivatives
The conversion of a carbonyl group (C=O) to a thiocarbonyl group (C=S) is a fundamental transformation in organic synthesis, opening pathways to a variety of sulfur-containing heterocycles. Fluorinated thioketones are of particular interest due to their unique reactivity. Methods have been developed for the synthesis of fluorinated thiocarbonyl compounds, with this compound serving as a logical precursor to its thiocarbonyl analogue, pentafluorothioacetone. alfa-chemistry.commdpi.com
The standard method for this thionation reaction involves treating the ketone with a sulfurizing agent. alfa-chemistry.comchemicalbook.com The most common and effective reagents for this purpose are Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀). chemicalbook.comaudreyli.comnih.gov
Table of Common Thionation Reagents:
| Reagent | Chemical Name | Application |
|---|---|---|
| Lawesson's Reagent | 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide | Widely used for converting ketones, esters, and amides to their thio-analogues. alfa-chemistry.comchemicalbook.com |
| Phosphorus Pentasulfide (P₄S₁₀) | Phosphorus(V) sulfide (B99878) | A traditional and powerful reagent for thionation of a wide range of carbonyl compounds. audreyli.comnih.gov |
The reaction of this compound with one of these reagents would replace the carbonyl oxygen with a sulfur atom to yield pentafluorothioacetone. This fluorinated thioketone is a highly reactive species and a valuable intermediate for synthesizing sulfur-containing fluorinated compounds through reactions like cycloadditions. mdpi.com Additionally, the stable enol of this compound, 1,1,3,3,3-pentafluoropropenol-2, has been synthesized and studied, providing another avenue for derivatization. alfa-chemistry.commdpi.com
Role in Complex Molecular Architecture Construction
The construction of complex molecular architectures is a central goal of organic synthesis, aimed at producing novel compounds for various applications, including pharmaceuticals and materials science. openaccessjournals.comnih.gov this compound's structural features make it a promising building block for creating intricate molecules, particularly complex heterocyclic systems. mdpi.comgla.ac.uk
One powerful strategy for building molecular complexity in a single step is the use of multicomponent reactions (MCRs). nih.govfrontiersin.orgrsc.org MCRs combine three or more starting materials in a one-pot reaction to form a product that incorporates structural elements from each reactant. This approach is highly efficient and allows for the rapid generation of diverse chemical libraries.
While specific examples of this compound's use in well-known named MCRs are not extensively documented, its potential is significant. The highly electrophilic carbonyl group is well-suited to react with nucleophiles, such as amines or isocyanides, which are common components in MCRs like the Ugi or Passerini reactions. By participating in such reaction cascades, this compound could introduce a pentafluoroethyl group into a larger, more complex scaffold, creating novel fluorinated structures that would be difficult to access through other synthetic routes. The resulting complex molecules, bearing strategically placed fluorine atoms, could exhibit unique conformational properties and biological activities.
Q & A
Q. What are the standard laboratory-scale synthesis routes for pentafluoroacetone, and how do reaction conditions influence yield?
this compound (CAS 375-62-2) is typically synthesized via fluorination of acetone derivatives using sulfur tetrafluoride (SF₄) or electrochemical fluorination. Yield optimization requires precise control of temperature (20–80°C) and stoichiometric ratios of fluorinating agents. For example, excess SF₄ may reduce side reactions with carbonyl groups . Characterization via <sup>19</sup>F NMR and GC-MS is critical to confirm purity, as residual fluorinated byproducts (e.g., perfluoroalkanes) are common .
Q. What analytical techniques are most reliable for characterizing this compound and its degradation products?
Gas chromatography coupled with mass spectrometry (GC-MS) is preferred for volatile fluorinated compounds due to high sensitivity to low-concentration fluorocarbons. For photolysis studies, in situ FTIR spectroscopy tracks intermediates like CF₃ and CF₂H radicals. Mass spectral fragmentation patterns (e.g., m/z 69 for CF₃⁺) align with primary decomposition pathways .
Q. How should researchers handle safety protocols for this compound given its reactivity?
this compound’s high electrophilicity necessitates inert atmosphere handling (argon/nitrogen) to prevent hydrolysis. Use PTFE-lined containers to avoid corrosion, and monitor HF emissions during thermal degradation using sorbent tubes with ion chromatography validation .
Advanced Research Questions
Q. How do temperature and pressure variations affect the photolytic decomposition mechanism of this compound?
At 313 nm, this compound undergoes C-C bond cleavage to form CF₃ and CF₂HCO radicals. Above 300°C, ΦCO (quantum yield for CO production) increases to 0.9 due to reduced radical recombination. Low-pressure regimes (<10 Torr) favor HF elimination from excited C₂F₅H*, with activation energy ~60–65 kcal/mol . Contrasting data from mass spectral studies (e.g., CF₂Cl₂ vs. CF₂HCF₂H formation) suggest competing pathways influenced by halogen scavengers .
Q. What computational models best predict the reactivity of this compound in nucleophilic addition reactions?
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level accurately models electrophilic behavior at the carbonyl carbon. For example, reactions with silylating agents (e.g., (Me₃Si)₂NP=NSiMe₃) show oxaphosphirane formation via [2+2] cycloaddition, validated by <sup>31</sup>P NMR shifts . Parameterize models using experimental Arrhenius data (log10A = 12.7 for CF₂H abstraction) to refine kinetic predictions .
Q. How can researchers resolve contradictions in reported activation energies for radical recombination in this compound systems?
Discrepancies arise from differing experimental setups (e.g., static vs. flow reactors). Apply laser-induced fluorescence (LIF) to directly measure CF₃ radical lifetimes under controlled pressures. Cross-validate with pulsed-laser photolysis data to isolate pressure-dependent vs. temperature-dependent effects .
Q. What role do fluorinated surfactants (e.g., C₆–C₁₂ perfluoroalkanesulfonic acids) play in stabilizing this compound emulsions?
Perfluoroalkyl sulfonates (e.g., [3872-25-1]) reduce surface tension in aqueous systems, enabling stable microemulsions for solvent-free reactions. Use dynamic light scattering (DLS) to monitor droplet size distribution and correlate with reaction kinetics .
Methodological Frameworks for Experimental Design
Q. How can the PICOT framework structure studies on this compound’s environmental persistence?
- Population : this compound in atmospheric models.
- Intervention : UV photolysis at 313 nm.
- Comparison : Degradation rates vs. non-fluorinated ketones.
- Outcome : Half-life under tropospheric conditions.
- Time : Simulated 100-year global warming potential (GWP).
This aligns with EPA guidelines for fluorocarbon impact assessments .
Q. What statistical methods are optimal for analyzing conflicting kinetic data from photolysis studies?
Multivariate regression accounts for covariates like pressure and temperature. Apply Akaike’s information criterion (AIC) to compare competing mechanistic models (e.g., unimolecular vs. chain reactions). Open-source tools like COPASI enable parameter sensitivity analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
